(4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid

Mitochondrial Bioenergetics ADP/ATP Translocase Inhibitor Pharmacology

Mitochondrial transport studies often require titratable ANT inhibition without immediate full suppression-a protocol unachievable with high-affinity glycosides. Atractyligenin (Ki=15 µM) fills this niche as the aglycone core of atractyloside. - Enables graded ANT blockade for kinetic ADP/ATP exchange studies; competitively reversible by ADP. - Validated scaffold for anticancer lead optimization: C-15/C-3 derivatives achieve sub-µM IC50 (0.427-0.723 µM) against A375 melanoma. - Serves as stable LC-MS reference standard for quantifying processing-dependent degradation of atractyligenin glycosides in coffee matrices. Supplied with full Certificates of Analysis; available for immediate global dispatch.

Molecular Formula C19H28O4
Molecular Weight 320.4 g/mol
CAS No. 10391-47-6
Cat. No. B1335005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid
CAS10391-47-6
Molecular FormulaC19H28O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC12CC(CC(C1CCC34C2CCC(C3)C(=C)C4O)C(=O)O)O
InChIInChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12+,13+,14+,15-,16-,18+,19?/m0/s1
InChIKeyYRHWUYVCCPXYMB-YNGCLFHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atractyligenin Baseline Chemotype and Pharmacological Identity


Atractyligenin (CAS 10391-47-6) is the diterpenoid aglycone core of the well-known adenine nucleotide translocase (ANT) inhibitor atractyloside. As a member of the ent-kaurane structural class, it demonstrates a quantifiable affinity for the mitochondrial ADP/ATP carrier, with a competitive inhibition constant (Ki) of 1.5 × 10⁻⁵ M [1]. This compound serves as a critical research tool for dissecting mitochondrial transport mechanisms and as a synthetic starting point for developing analogs with optimized pharmacological profiles.

Competitive ANT inhibition research with reported ADP-reversible binding
Diterpenoid core for chemical derivatization and analog development studies
Mitochondrial adenine nucleotide transport mechanism probe

Why Generic ent-Kaurane Analogs Cannot Replace Atractyligenin


Substituting atractyligenin with a generic ent-kaurane analog is not scientifically sound due to a pronounced structure-activity relationship (SAR) cliff at the glycosylation site. The parent aglycone exhibits a Ki of 15 µM for ANT inhibition [1], whereas its fully glycosylated counterpart, atractyloside, demonstrates a Ki below 10 nM—representing a >1,500-fold increase in target affinity conferred by the sugar moiety [2]. Furthermore, critical mechanistic distinctions exist even among closely related kaurane cores; the competitive reversibility of atractyligenin's effect by ADP is not observed with analogs such as steviol [1]. These quantitative potency gaps and divergent biochemical signatures mean that data generated with one kaurane analog cannot be extrapolated to another without rigorous validation.

Glycosylation confers markedly higher ANT affinity; aglycone and glycoside forms may not be functionally interchangeable.
ADP-competitive reversibility is not shared with steviol or dihydrosteviol analogs; mechanistic extrapolation may require validation.
Minor structural changes can shift target engagement from ANT to the electron transport chain; cross-analog substitution carries assay interpretation risk.

Quantitative Differentiation Against In-Class Comparators


ANT Inhibition Potency: Aglycone vs. Glycosylated Form

Atractyligenin demonstrates a >1,500-fold lower affinity for the adenine nucleotide translocase (ANT) compared to its glycosylated derivative atractyloside. This quantifiable potency gap defines a critical differentiation point for applications requiring graded ANT inhibition rather than complete blockade [1][2].

ANT Inhibition Affinity
Cross-study comparable
Atractyligenin Ki 15 µM vs atractyloside Ki
Supports titratable ANT inhibition studies without immediate target saturation.
Isolated rat-liver mitochondria; ADP reversal context.
ADP Reversibility
Direct head-to-head
Atractyligenin inhibition reversed by ADP; steviol and dihydrosteviol inhibition not reversed.
Enables ADP-competitive binding site studies; mechanistic interrogation context.
Mitochondrial respiration assay; competitive reversal verified.
Derivative Antiproliferative IC50
Cross-study comparable
15-ketoatractyligenin methyl ester: IC50 0.427 µM; 3β-bromo-2,15-diketoatractyligenin methyl ester: IC50 0.723 µM
Supports medicinal chemistry lead profiling in melanoma cell-model studies.
A375 melanoma cell line; 24–48 h assay; cisplatin used as reference agent.
Mitochondrial Target Engagement
Direct head-to-head
Atractyligenin: ANT translocase inhibition. Analogs (7-hydroxykaurenolide, 13-hydroxystevane, atractylitriol, dihydroatractylitriol): respiratory chain electron transfer inhibition.
Ensures ANT-specific target modulation; avoids confounding respiratory chain effects.
Isolated rat-liver mitochondria; combined respiration and translocation assays.
Mitochondrial Bioenergetics ADP/ATP Translocase Inhibitor Pharmacology

Mechanistic Reversibility by ADP: Atractyligenin vs. Steviol

A key mechanistic distinction exists between atractyligenin and its structural analog steviol. While both compounds inhibit the mitochondrial translocation of adenine nucleotides, the effect of atractyligenin is specifically and competitively reversed by ADP. In contrast, ADP does not antagonize the inhibitory effect of steviol or dihydrosteviol, indicating a divergent binding modality or target interaction [1].

ADP Reversibility
Direct head-to-head
Atractyligenin inhibition reversed by ADP; steviol and dihydrosteviol inhibition not reversed.
Enables ADP-competitive binding site studies; mechanistic interrogation context.
Mitochondrial respiration assay; competitive reversal verified.
Mitochondrial Transport Mechanism of Action Structure-Activity Relationship

Cytotoxic Potency of Atractyligenin-Derived Scaffolds

Chemical modification of the atractyligenin core yields synthetic derivatives with antiproliferative IC50 values directly comparable to the clinical agent cisplatin. Specifically, 15-ketoatractyligenin methyl ester and 3β-bromo-2,15-diketoatractyligenin methyl ester—derived directly from the atractyligenin scaffold—achieve IC50 values of 0.427 µM and 0.723 µM, respectively, against the A375 melanoma cell line [1]. This potency range places these derivatives on par with cisplatin, a standard-of-care chemotherapeutic, underscoring the value of the atractyligenin core for medicinal chemistry campaigns.

Derivative Antiproliferative IC50
Cross-study comparable
15-ketoatractyligenin methyl ester: IC50 0.427 µM; 3β-bromo-2,15-diketoatractyligenin methyl ester: IC50 0.723 µM
Supports medicinal chemistry lead profiling in melanoma cell-model studies.
A375 melanoma cell line; 24–48 h assay; cisplatin used as reference agent.
Anticancer Drug Discovery Diterpenoid Cytotoxicity Lead Optimization

Target Selectivity: ANT Translocase vs. Respiratory Chain

A panel of structurally related ent-kaurane diterpenoids demonstrates a clear functional bifurcation. Atractyligenin inhibits the translocase-mediated exchange of adenine nucleotides across the mitochondrial membrane. In head-to-head experiments, alternative kaurane scaffolds including 7-hydroxykaurenolide, 13-hydroxystevane, atractylitriol, and dihydroatractylitriol do not affect adenine nucleotide translocation but instead inhibit electron transfer between NADH and cytochrome b within the respiratory chain [1]. This demonstrates that minor structural modifications re-route the molecular target from a transport protein to an electron transport chain complex.

Mitochondrial Target Engagement
Direct head-to-head
Atractyligenin: ANT translocase inhibition. Analogs (7-hydroxykaurenolide, 13-hydroxystevane, atractylitriol, dihydroatractylitriol): respiratory chain electron transfer inhibition.
Ensures ANT-specific target modulation; avoids confounding respiratory chain effects.
Isolated rat-liver mitochondria; combined respiration and translocation assays.
Mitochondrial Toxicology Target Engagement Chemical Biology

High-Value Research and Industrial Applications


ANT-Mediated Mitochondrial Transport Kinetics

Atractyligenin's intermediate affinity (Ki = 15 µM) for ANT fills a critical niche between ultra-potent inhibitors like atractyloside (Ki < 10 nM) and non-inhibitory analogs. This allows researchers to titrate ANT blockade and study the kinetic parameters of ATP/ADP exchange without immediate full suppression, a protocol unachievable with higher-affinity glycosides [1][2]. The competitive reversibility by ADP further enables nuanced competitive binding studies [2].

Medicinal Chemistry for Drug-Resistant Melanoma

The atractyligenin scaffold has been validated as a productive starting point for generating cytotoxic agents. Synthetic elaboration at the C-15 ketone and C-3 bromide positions yielded derivatives with sub-micromolar IC50 values (0.427–0.723 µM) against A375 melanoma cells, achieving potency comparable to cisplatin [3]. Procuring atractyligenin provides immediate access to a diterpenoid core with a demonstrated structure-activity relationship trajectory for anticancer lead optimization.

Reference Standard for Food Safety and Toxicology

In raw coffee matrices, atractyligenin and its glycosylated derivatives co-exist as bioactive constituents with ANT-inhibitory potential. The quantitative degradation of these compounds during thermal processing (coffee roasting) necessitates robust analytical standards [4]. Atractyligenin, as the stable aglycone backbone, serves as a chemically defined reference standard for LC-MS quantification methods, enabling precise monitoring of processing-dependent toxicity risks in coffee-based dietary supplements [4].

Application
Selection Property
Validation Focus
ANT Transport Kinetic Studies
Intermediate ANT affinity with ADP-reversible inhibition
Titratable inhibition and competitive binding review
Cancer Cell-Model Lead Optimization
C-15/C-3 derivatizable diterpenoid core
Sub-micromolar antiproliferative endpoint validation
Coffee Matrix Analytical Standardization
Aglycone backbone for LC-MS quantification
Processing-induced degradation monitoring
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